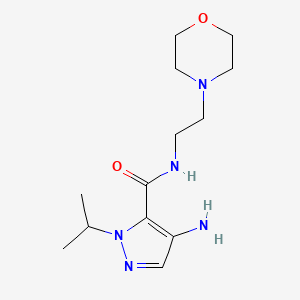

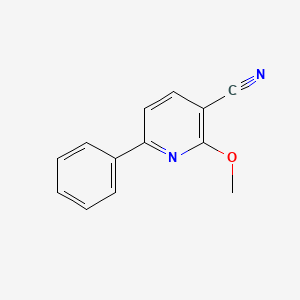

![molecular formula C24H20N2O2S B2558521 3'-methoxy-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide CAS No. 2034448-39-8](/img/structure/B2558521.png)

3'-methoxy-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3'-methoxy-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide is a useful research compound. Its molecular formula is C24H20N2O2S and its molecular weight is 400.5. The purity is usually 95%.

BenchChem offers high-quality 3'-methoxy-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3'-methoxy-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis Intermediate

This compound is an organic intermediate with borate and sulfonamide groups . It can be synthesized through nucleophilic and amidation reactions . This makes it a valuable component in the synthesis of more complex organic compounds.

Crystallographic and Conformational Analyses

The structure of this compound can be characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction . This makes it useful in crystallographic and conformational analyses of organic compounds .

Density Functional Theory (DFT) Studies

The compound can be used in DFT studies to clarify certain physical and chemical properties . The comparison of the actual value with the value calculated by DFT shows that the crystal structures obtained by the two methods are consistent .

Suzuki–Miyaura Coupling

The compound could potentially be used in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant conditions, making it an important process in organic synthesis .

Drug Synthesis

Boronic acid compounds, like this one, are often used in the organic synthesis of drugs . They are usually used to protect diols and are utilized in the asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions .

Enzyme Inhibitors or Specific Ligand Drugs

In drug application research, boric acid compounds are usually used as enzyme inhibitors or specific ligand drugs . They can be used to treat tumors and microbial infections, and can also be used in the creation of anticancer drugs .

Fluorescent Probes

Boric acid compounds can also be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines .

Construction of Stimulus-Responsive Drug Carriers

Boronic ester bonds are widely used in the construction of stimulus-responsive drug carriers due to their advantages of simple construction conditions, good biocompatibility, and ability to respond to various microenvironmental changes such as pH, glucose, and ATP in the organism . The types of drug carriers based on borate linkages include drug–polymer coupling, polymer micelles, linear-hyperbranched polymers and mesoporous silica . They can not only load anti-cancer drugs, but also deliver insulin and genes .

Mechanism of Action

- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43, 412-443

- Crystal structure of N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4 …

- Synthesis, characterization, crystal structure, and DFT study of N-(2 …

- NIST Chemistry WebBook: Thiophene, 3-methoxy-

properties

IUPAC Name |

4-(3-methoxyphenyl)-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O2S/c1-28-22-4-2-3-20(14-22)18-5-7-19(8-6-18)24(27)26-15-17-9-11-25-23(13-17)21-10-12-29-16-21/h2-14,16H,15H2,1H3,(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POHCDTPHYOJCLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CC=C(C=C2)C(=O)NCC3=CC(=NC=C3)C4=CSC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3'-methoxy-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

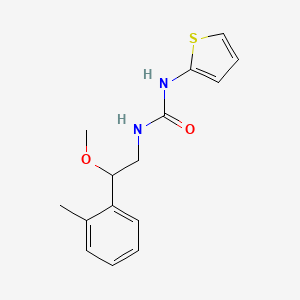

![1,4-dioxa-8-azaspiro[4.5]decan-8-yl(6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)methanone](/img/structure/B2558442.png)

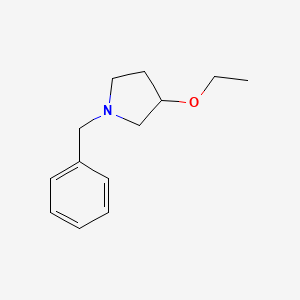

![Methyl 2-(3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentan-1-yl)acetate](/img/structure/B2558443.png)

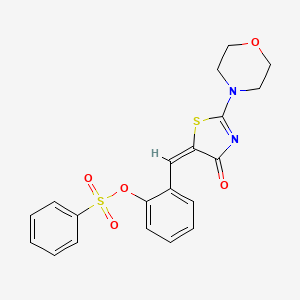

![N-(4-acetylphenyl)-2-{[3-cyano-4-(furan-2-yl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B2558444.png)

![2-[4-(Difluoromethyl)pyrimidin-2-yl]ethan-1-amine](/img/structure/B2558449.png)

![N-[2-[2-(Difluoromethyl)morpholin-4-yl]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2558452.png)

![[(E)-(2-chloro-6-fluorophenyl)methylideneamino]thiourea](/img/structure/B2558453.png)

![2-((6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2558459.png)